5-(3-Bromophenyl)-1,3,4-oxadiazole-2-thiol
Overview
Description
The compound 5-(3-Bromophenyl)-1,3,4-oxadiazole-2-thiol belongs to a class of organic compounds known as 1,3,4-oxadiazole-2-thiols. These compounds have garnered interest due to their diverse biological activities, including antimicrobial and antioxidant properties . The core structure consists of an oxadiazole ring, which is a five-membered heterocycle containing two nitrogen atoms, one oxygen atom, and a thiol group at the second position. This core is substituted with an aryl group, in this case, a 3-bromophenyl moiety.
Synthesis Analysis
The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols, including derivatives similar to 5-(3-Bromophenyl)-1,3,4-oxadiazole-2-thiol, typically involves the reaction of aryl hydrazides with carbon disulfide in the presence of a base or through an ultrasound-assisted, low-solvent, and acid/base-free method . The latter represents a greener approach, reducing the use of harmful solvents and avoiding strong acidic or basic conditions. The synthesized compounds are characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry to confirm their structures .
Molecular Structure Analysis
The molecular structure of 5-phenyl-1,3,4-oxadiazole-2-thiol, a close relative to the compound of interest, has been studied using density functional theory (DFT) calculations. These studies provide insights into the vibrational properties of the molecule, as well as the nature of the benzyl and oxadiazole rings through natural bond order and atoms in molecules theory calculations . The frontier molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are also analyzed to understand the electronic properties of the compound .
Chemical Reactions Analysis
The 1,3,4-oxadiazole-2-thiol moiety is reactive and can participate in various chemical reactions. For instance, it can act as a condensing agent in the synthesis of amides, esters, thiol esters, ureas, carbonates, polyamides, and polyureas . This reactivity is due to the presence of the thiol group, which can undergo electrophilic substitution reactions to yield a range of derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-aryl-1,3,4-oxadiazole-2-thiols are influenced by the substituents on the aryl ring. For example, the presence of electron-withdrawing or electron-donating groups can affect the compound's acidity, reactivity, and overall stability. The thiol group in these compounds is significant for their biological activity, as it contributes to stronger inhibitory activity against enzymes such as trans-cinnamate 4-hydroxylase . Additionally, the antimicrobial and antioxidant activities of these compounds are evaluated through various assays, demonstrating their potential as therapeutic agents .
Scientific Research Applications
Antimicrobial Properties
- A study demonstrated the synthesis of 2,5-disubstituted 1,3,4-oxadiazole compounds, including 5-aryl-1,3,4-oxadiazole-2-thiols, revealing their significant antimicrobial activity against selected microbial species, indicating their potential use in antibacterial treatments (Gul et al., 2017).
- Another research synthesized S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-Oxadiazole-2-thiol, showcasing antibacterial potential against both gram-positive and gram-negative bacteria, further reinforcing the antimicrobial capabilities of these compounds (Aziz‐ur‐Rehman et al., 2013).
Green Chemistry Applications
- A novel process for synthesizing 5-substituted 1,3,4-oxadiazole-2-thiol derivatives using an ultrasound-assisted, low-solvent, and acid/base-free method was proposed. This method aligns with green chemistry principles and produced compounds with antimicrobial and antioxidant properties (Yarmohammadi et al., 2020).
Spectral and Biological Investigation
- A study focusing on the spectral and biological investigation of 5-phenyl-1,3,4-oxadiazole-2-thiol synthesized from benzoic acids showed antimicrobial activity against various bacteria and fungi, highlighting its potential use in fighting infectious diseases (R. et al., 2017).
Enzyme Inhibition
- 5-Aryl-1,3,4-oxadiazole-2-thiols, including variants of the compound , have been identified as inhibitors of trans-cinnamate 4-hydroxylase, a key enzyme in plant biochemistry. This finding opens avenues for agricultural and botanical research (Yamada et al., 2004).
Corrosion Inhibition
- Research has shown that 1,3,4-oxadiazole derivatives can act as effective corrosion inhibitors for mild steel in acidic environments. This utility can be significant in industrial applications, especially in chemical and manufacturing sectors (Ammal et al., 2018).
Photocleavage Properties
- The study of porphyrins with nitrogen heterocycle tails, including 1,3,4-oxadiazole thiols, has demonstrated their potential as photosensitive agents, indicating their use in photodynamic therapy (Zheng et al., 2011).
Antidiabetic Potential
- A study synthesized indole-based oxadiazole scaffolds, showing their potential as antidiabetic agents through inhibition of α-glucosidase enzyme. This suggests their potential application in diabetes treatment (Nazir et al., 2018).
Anticancer Activity
- Certain derivatives of 5-mercapto-1,3,4-oxadiazole-2-thiol were synthesized and tested for anticancer activity, showing promising results against HeLa cancer cell lines. This indicates potential applications in oncology (Gudipati et al., 2011).
Future Directions
The future directions for research on “5-(3-Bromophenyl)-1,3,4-oxadiazole-2-thiol” could involve exploring its potential biological activities, given that other oxadiazole derivatives have shown promise as therapeutic agents . Further studies could also focus on the synthesis and characterization of this compound and its derivatives.
properties
IUPAC Name |
5-(3-bromophenyl)-3H-1,3,4-oxadiazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2OS/c9-6-3-1-2-5(4-6)7-10-11-8(13)12-7/h1-4H,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMCNMSXIKEYTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NNC(=S)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355255 | |
Record name | 5-(3-bromophenyl)-1,3,4-oxadiazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Bromophenyl)-1,3,4-oxadiazole-2-thiol | |
CAS RN |
88466-20-0 | |
Record name | 5-(3-bromophenyl)-1,3,4-oxadiazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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